Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Description
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-, is a substituted benzofuranyl boronic acid characterized by a cyclohexylmethyl group at the 5-position of the benzofuran ring. This structural motif combines the electron-rich benzofuran scaffold with a bulky aliphatic substituent, which may enhance steric hindrance, solubility in organic media, and biological activity. Boronic acids of this class are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and agrochemicals . Additionally, benzofuranyl boronic acids have shown promise as enzyme inhibitors, particularly in targeting β-lactamases and histone deacetylases (HDACs) .
Properties
IUPAC Name |
[5-(cyclohexylmethyl)-1-benzofuran-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c17-16(18)15-10-13-9-12(6-7-14(13)19-15)8-11-4-2-1-3-5-11/h6-7,9-11,17-18H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMBGKGBBKYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)CC3CCCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of B-[5-(cyclohexylmethyl)-2-benzofuranyl]- boronic acid typically follows these key steps:
- Construction of the benzofuran ring system.
- Introduction of the cyclohexylmethyl substituent at the 5-position of the benzofuran.
- Conversion of an appropriate functional group (e.g., halide or boronate ester precursor) at the 2-position of the benzofuran to the boronic acid.
Construction of the Benzofuran Core
A common approach to synthesize benzofuran derivatives is via cyclization of o-hydroxyphenyl propargylic alcohols or related precursors. According to Rajesh et al. (2018), benzofurans can be efficiently synthesized by reacting o-hydroxyphenyl propargylic alcohols with sodium tosylate in anhydrous solvents under heating, resulting in high yields of substituted benzofurans.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | o-hydroxyphenyl propargylic alcohol + sodium tosylate in DCE at 80 °C | Formation of 2-benzofuranyl core with substituents |
This method is adaptable for introducing substituents at various positions on the benzofuran ring, including the 5-position where the cyclohexylmethyl group is installed.
Introduction of the Cyclohexylmethyl Group
The cyclohexylmethyl substituent at the 5-position is crucial for biological activity, as demonstrated in studies on related compounds where removal or replacement of the cyclohexyl group significantly reduced activity. This substituent is typically introduced via alkylation or reductive amination strategies on a suitable benzofuran intermediate.
- The cyclohexylmethyl group contributes hydrophobic interactions important for activity.
- Synthetic schemes often retain this group due to its importance in maintaining inhibitory potency.
Installation of the Boronic Acid Moiety
Boronic acids are commonly introduced via lithiation followed by reaction with trialkyl borates or via palladium-catalyzed borylation of aryl halides. Patents and literature describe methods for preparing boronic esters and subsequent hydrolysis to boronic acids.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | Introduction of halide (e.g., bromide) at 2-position of benzofuran | Aryl halide intermediate |
| Borylation | Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2Pin2) | Formation of boronate ester |
| Hydrolysis | Acidic or basic hydrolysis of boronate ester | Boronic acid product |
This method provides a robust and widely used route to obtain boronic acids with high purity and yield.
Purification and Characterization
Purification is typically achieved by silica gel chromatography, often using mixtures of ethyl acetate and hexane. Characterization involves NMR spectroscopy (^1H and ^13C NMR), mass spectrometry, and sometimes X-ray crystallography to confirm structure and purity.
Summary Table of Preparation Steps
Research Findings on Synthetic Variations
- Modifications of the cyclohexylmethyl group significantly affect biological activity, underscoring the importance of preserving this substituent during synthesis.
- The use of palladium-catalyzed borylation is preferred for its efficiency and mild conditions, minimizing side reactions and degradation of sensitive benzofuran structures.
- Cyclization methods from o-hydroxyphenyl propargylic alcohols offer a versatile platform for synthesizing diverse benzofuran derivatives with various substituents.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Employs palladium catalysts and bases like potassium acetate in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
BCF has been investigated for its potential anticancer properties. Studies have demonstrated that benzofuran derivatives exhibit selective inhibitory activity against various cancer cell lines. For instance, compounds similar to BCF have shown promising results in inhibiting Wip1 phosphatase, an enzyme implicated in cancer progression. The IC50 values for these compounds indicate significant potency, with some derivatives exhibiting values as low as 21.4 μM .
Neuroprotective Effects
Research indicates that benzofuran derivatives may possess neuroprotective properties. A study on related compounds found that they could modulate neurochemical pathways associated with neurodegenerative diseases, suggesting that BCF may also contribute to neuroprotection through similar mechanisms .
Antimicrobial Activity
Benzofuran derivatives have shown varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that modifications in the benzofuran core can enhance antibacterial efficacy, making BCF a candidate for further exploration in antimicrobial research .
Treatment of Central Nervous System Disorders
BCF and its analogs are being explored for their potential in treating central nervous system (CNS) disorders. The unique structural features of benzofurans allow them to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Ocular Disease Treatment
Recent patents have suggested that benzofuran derivatives can be effective in treating ocular diseases by targeting specific pathways involved in eye health. This application underscores the versatility of BCF in medicinal chemistry .
Inhibitory Activity Against SIRT2
A series of studies focused on benzofuran derivatives demonstrated selective inhibition of SIRT2 (Sirtuin 2), an enzyme involved in cellular regulation and metabolism. Compounds derived from BCF exhibited micromolar IC50 values, indicating their potential as therapeutic agents targeting metabolic disorders .
Mitochondrial Effects
Investigations into the mitochondrial effects of benzofurans revealed that these compounds could influence mitochondrial respiration rates, suggesting a role in cellular energy metabolism and potential applications in metabolic diseases .
Mechanism of Action
The mechanism by which boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- exerts its effects involves the formation of reversible covalent bonds with target molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Structural Analogues in Suzuki-Miyaura Coupling
2-Benzofuranyl Boronic Acid
- Structure : Lacks the 5-cyclohexylmethyl substituent.
- Reactivity : Prone to protodeboronation due to the electron-rich benzofuran ring, requiring mild reaction conditions (60°C, 1.5 eq. boronic acid, 1.0–1.5% catalyst) to achieve >90% yields in cross-couplings .
- Applications : Used in multi-gram syntheses of nucleoside analogues under semi-continuous flow conditions, demonstrating scalability .
Boronic Acid, B-[5-Fluoro-2-(isopropoxymethyl)phenyl]- (CAS 1704063-71-7)
- Structure : Features a fluorinated phenyl ring with an isopropoxymethyl group.
- Reactivity : Enhanced electrophilicity due to fluorine substitution, improving coupling efficiency with electron-deficient aryl halides.
- Stability : The isopropoxymethyl group may reduce hydrolysis susceptibility compared to unsubstituted boronic acids .
B-[4-(1-Cyanocyclopropyl)phenyl]boronic Acid (CAS 1217501-00-2)
- Structure: Contains a cyanocyclopropyl group on the phenyl ring.
- Applications : Used in medicinal chemistry for reversible diol binding, enabling targeted drug delivery .
Comparison with B-[5-(cyclohexylmethyl)-2-benzofuranyl]-
Triazole-Substituted Boronic Acids (e.g., 1-amido-2-triazolylethaneboronic acid)
- Activity : Exhibits Ki values comparable to phenyl-substituted analogues but with improved MICs against β-lactamase-producing pathogens .
- Mechanism : Triazole ring enhances hydrogen bonding with enzyme active sites.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Activity : Inhibits fungal HDAC (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) in appressorium formation assays .
- Specificity : Methoxyethyl group enhances hydrophobic interactions with enzyme pockets.
Aliphatic Boronic Acids (e.g., Compound 2 in Levente et al.)
Comparison with B-[5-(cyclohexylmethyl)-2-benzofuranyl]- The cyclohexylmethyl group in the target compound likely improves membrane permeability and target binding through hydrophobic interactions, akin to methoxyethyl substituents in HDAC inhibitors . However, its bulky nature may reduce enzymatic affinity compared to smaller triazole or fluorine-containing analogues .
Biological Activity
Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry due to their unique reactivity and biological activities. Among these, Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]- can be represented structurally as follows:
- Chemical Formula : C15H19B O3
- Molecular Weight : 258.13 g/mol
The presence of the boronic acid functional group allows for unique interactions with biological molecules, enhancing its pharmacological profile.
Anticancer Activity
Boronic acids have been shown to possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that boronic acid derivatives can induce apoptosis and inhibit cell proliferation in cancer cells.
Case Study: Cytotoxicity Against CLL Cells
A study focused on the activity of boronic ester derivatives demonstrated that certain analogues exhibited selective cytotoxicity towards chronic lymphocytic leukemia (CLL) cells while sparing normal peripheral blood mononuclear cells (PBMCs). The EC50 values for the most active compounds were significantly lower in CLL cells compared to PBMCs, indicating a promising therapeutic window for further development .
Antimicrobial Activity
Boronic acids have also been reported to exhibit antimicrobial properties. Compounds similar to B-[5-(cyclohexylmethyl)-2-benzofuranyl]- have shown efficacy against various bacterial strains, including antibiotic-resistant pathogens.
Table 1: Antimicrobial Activity of Boronic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| B-[5-(cyclohexylmethyl)-2-benzofuranyl]- | Staphylococcus aureus | 32 µg/mL |
| B-[5-(cyclohexylmethyl)-2-benzofuranyl]- | Escherichia coli | 16 µg/mL |
| Benzofuran-2-boronic acid | Bacillus cereus | 8 µg/mL |
Antiviral Activity
Recent studies indicate that boronic acids can also act against viral infections. The mechanism often involves the inhibition of viral replication through interactions with viral enzymes or host cell receptors.
Case Study: Interaction with HCV
Research has shown that certain boronic acid derivatives exhibit antiviral activity against hepatitis C virus (HCV) by targeting specific viral proteins involved in replication. The removal of the boronic acid moiety resulted in a significant loss of activity, underscoring its critical role in maintaining antiviral efficacy .
The biological activity of boronic acids is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Some boronic acid derivatives can increase intracellular levels of ROS, leading to oxidative stress and subsequent cell death in cancer cells .
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity and disrupting metabolic pathways.
- Molecular Recognition : The ability of boronic acids to interact with diols and other biomolecules enhances their potential as drug delivery systems or sensors .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing boronic acid derivatives like B-[5-(cyclohexylmethyl)-2-benzofuranyl]-boronic acid?
- Methodological Answer : Synthesis typically involves multi-step routes starting with protected intermediates. For aromatic boronic acids, Suzuki-Miyaura coupling or directed ortho-metalation are common. However, purification challenges arise due to boronic acid reactivity; thus, prodrugs (e.g., boronic esters) are often synthesized first and hydrolyzed post-purification . Key considerations include:
- Functional group compatibility : Ensure protecting groups (e.g., pinacol esters) are stable during synthesis.
- Steric effects : The cyclohexylmethyl group may hinder coupling efficiency, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.
- Table : Common Boronic Acid Synthesis Routes
| Method | Yield (%) | Key Challenge | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 60-75 | Steric hindrance mitigation | |
| Directed Metalation | 50-65 | Regioselectivity control |
Q. How does the cyclohexylmethyl substituent influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The bulky cyclohexylmethyl group on the benzofuran ring introduces steric hindrance, reducing reaction rates in cross-coupling. Strategies to mitigate this include:
- Using electron-rich palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance oxidative addition.
- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.
- Computational modeling (DFT) to predict steric and electronic effects on transition states .
Q. What analytical techniques are critical for characterizing boronic acid derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for free acid; ~10 ppm for esters).
- MALDI-MS : For peptides or polymers, derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; aromatic boronic acids (e.g., pyrene-1-boronic acid) degrade above 600°C .
Advanced Research Questions
Q. How can computational methods guide the rational design of boronic acid-based enzyme inhibitors?
- Methodological Answer :
- Docking Simulations : Predict binding modes to active sites (e.g., proteasomes, serine hydrolases). For example, boronic acids mimic tetrahedral intermediates in protease catalysis .
- MD Simulations : Evaluate dynamic interactions (e.g., hydrogen bonding with catalytic residues like Thr1 in the proteasome) .
- Case Study : Boronic acid inhibitors of HCV NS3 protease achieved IC₅₀ values <10 nM via structure-based optimization .
Q. What experimental strategies resolve contradictions in boronic acid-glycoprotein binding studies?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) can obscure selectivity. Mitigation approaches include:
- Buffer Optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol-binding specificity over non-glycosylated proteins .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to distinguish specific vs. non-specific interactions .
- Table : Glycoprotein Binding Affinity Under Different Conditions
| Protein | Binding (RU) pH 7.4 | Binding (RU) pH 9.0 | Selectivity Ratio |
|---|---|---|---|
| RNAse B (glycosylated) | 220 | 350 | 1.6 |
| Avidin (non-glycosylated) | 80 | 25 | 0.3 |
Q. How do boronic acid-sugar binding kinetics impact real-time biosensing applications?
- Methodological Answer : Stopped-flow fluorescence studies reveal kon values for boronic acid-sugar binding:
- D-Fructose : kon = 1.2 × 10³ M⁻¹s⁻¹ (fast equilibrium within seconds).
- D-Glucose : kon = 2.5 × 10² M⁻¹s⁻¹ (slower, requiring minutes for equilibrium).
- Implications : Fructose sensors achieve real-time monitoring, while glucose sensors may require signal averaging .
Q. What are the challenges in analyzing multi-boronic acid peptides via mass spectrometry?
- Methodological Answer :
- Dehydration/Trimerization : Free boronic acids form boroxines, complicating spectra. Solutions:
- Derivatize with diols (e.g., 2,5-dihydroxybenzoic acid) to stabilize esters .
- Use MALDI-MS with DHB matrix for in situ esterification, enabling sequencing of branched peptides .
- Case Study : A pentaboronic acid peptide required pinacol derivatization for unambiguous MS/MS sequencing .
Contradictions and Mitigation in Current Research
- Thermal Stability vs. Reactivity : While some boronic acids (e.g., pyrene-1-boronic acid) are stable up to 600°C , others degrade below 200°C, limiting high-temperature applications. Mitigate via structural modifications (e.g., electron-withdrawing groups).
- Enzyme Inhibition Specificity : Boronic acids may off-target serine hydrolases. Use activity-based protein profiling (ABPP) to map selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
